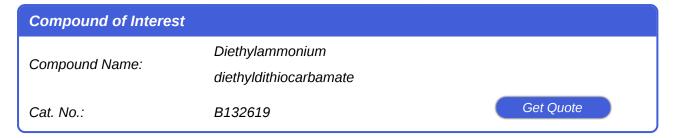


Application Notes and Protocols: Synthesis of Diethylammonium Diethyldithiocarbamate Crystals

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis and crystallization of **diethylammonium diethyldithiocarbamate**, a versatile chelating agent and synthetic intermediate.

Introduction

Diethylammonium diethyldithiocarbamate is a salt formed from the reaction of diethylamine and carbon disulfide. The diethyldithiocarbamate anion is a powerful bidentate ligand capable of chelating a wide variety of metal ions. This property makes it a valuable reagent in analytical chemistry for the separation and determination of metals, as well as in coordination chemistry for the synthesis of metal-dithiocarbamate complexes.[1][2] Furthermore, dithiocarbamate compounds are utilized in various industrial and biological applications, including as pesticides and therapeutic agents.[2][3] The synthesis protocol detailed herein provides a reliable method for producing high-purity crystals of **diethylammonium diethyldithiocarbamate**.

Physicochemical Properties and Spectral Data

A summary of the key quantitative data for **diethylammonium diethyldithiocarbamate** is presented in the table below for easy reference.



Property	Value	Reference
Molecular Formula	C9H22N2S2	[4]
Molecular Weight	222.41 g/mol	
CAS Number	1518-58-7	[4]
Appearance	White to off-white crystalline powder	
Melting Point	82-84 °C	
Solubility	Soluble in chloroform and methanol.	[5]
¹H NMR (CDCl₃, 90 MHz)	δ (ppm): 8.93 (s, 2H, NH ₂ +), 4.10 (q), 3.20 (q), 1.40 (t), 1.27 (t)	[6]
Infrared (IR) Spectrum	Key peaks include those corresponding to N-H, C-H, and C-S vibrations.	[7]

Experimental Protocol: Synthesis and Crystallization

This protocol outlines the direct synthesis of **diethylammonium diethyldithiocarbamate** from diethylamine and carbon disulfide, followed by purification via recrystallization.

Materials and Equipment:

- Diethylamine (≥99.5%)
- Carbon disulfide (≥99.9%)
- Anhydrous diethyl ether
- Petroleum ether (30-40 °C boiling range)



- · Carbon tetrachloride
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Büchner funnel and filter flask
- · Glassware for recrystallization

Safety Precautions:

- This procedure must be performed in a well-ventilated fume hood.
- Carbon disulfide is highly flammable and toxic.
- Diethylamine is corrosive and flammable.
- Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Procedure:

Part 1: Synthesis of Crude **Diethylammonium Diethyldithiocarbamate**

- Place a 250 mL round-bottom flask equipped with a magnetic stir bar in an ice bath.
- To the flask, add 14.6 g (0.2 mol) of diethylamine dissolved in 100 mL of anhydrous diethyl ether.
- Begin stirring the solution and allow it to cool to 0-5 °C.
- In a separatory funnel, add 7.6 g (0.1 mol) of carbon disulfide.



- Add the carbon disulfide dropwise to the stirred diethylamine solution over a period of 30-45 minutes, ensuring the temperature does not exceed 10 °C. A white precipitate will form during the addition.
- After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours.
- Collect the white precipitate by vacuum filtration using a Büchner funnel.
- Wash the crude product with two 50 mL portions of cold anhydrous diethyl ether to remove any unreacted starting materials.
- Dry the crude product under vacuum to yield diethylammonium diethyldithiocarbamate as a white powder.

Part 2: Purification by Recrystallization

- Transfer the crude diethylammonium diethyldithiocarbamate to a clean flask.
- Dissolve the crude product in a minimal amount of warm carbon tetrachloride.
- Once fully dissolved, slowly add petroleum ether (30-40 °C) until the solution becomes slightly turbid.
- Gently warm the solution until it becomes clear again.
- Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.
- Colorless, needle-like crystals should form. A reported yield for a similar recrystallization procedure is approximately 70%, with a melting point of 82-83 °C.[8]
- Collect the purified crystals by vacuum filtration and wash them with a small amount of cold petroleum ether.
- Dry the crystals under vacuum.



Visualizations

Reaction Scheme:

The synthesis of **diethylammonium diethyldithiocarbamate** proceeds via a nucleophilic attack of diethylamine on the electrophilic carbon of carbon disulfide, followed by a proton transfer.



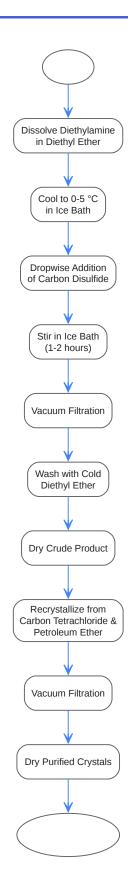
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Caption: Reaction scheme for the synthesis of diethylammonium diethyldithiocarbamate.

Experimental Workflow:

The following diagram illustrates the key steps in the synthesis and purification process.





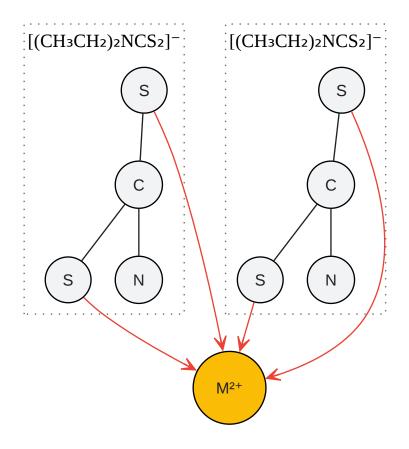
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Caption: Workflow for the synthesis and purification of the target compound.



Chelation of a Metal Ion:

Diethylammonium diethyldithiocarbamate is an excellent chelating agent for divalent metal ions (M²⁺). The diethyldithiocarbamate anions act as bidentate ligands, forming a stable complex with the metal center.



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Caption: Chelation of a divalent metal ion (M^{2+}) by two dithiocarbamate ligands.

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- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of Diethylammonium Diethyldithiocarbamate Crystals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b132619#synthesis-protocol-for-diethylammonium-diethyldithiocarbamate-crystals]

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